(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate is a chemical compound with the molecular formula and a molecular weight of approximately 256.66 g/mol. It is classified under the category of substituted phenyl oximes, which are known for their herbicidal properties. The compound is recognized for its potential applications in agricultural practices, particularly in crop protection against unwanted plant growth.
Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate falls within the broader class of organic compounds known as esters, specifically those derived from aromatic aldehydes and ketones. It exhibits properties that make it suitable for use as an herbicide, targeting a range of harmful plants through both pre-emergence and post-emergence application methods .
The synthesis of (E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate typically involves a multi-step organic reaction process, which may include:
The technical details of the synthesis may vary based on the specific conditions employed (e.g., temperature, solvent choice) and may also involve intermediate compounds that enhance yield or selectivity.
The molecular structure of (E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate can be represented using various notations:
CC(/C(C(OC)=O)=C\C1=CC=C(F)C=C1Cl)=O
ZBTXZIUKRXKYIH-PXNMLYILSA-N
This structure indicates that the compound features a conjugated system with both aliphatic and aromatic components, contributing to its chemical reactivity and biological activity.
The compound's structural data reveals functional groups such as an ester group () and halogen substituents (chlorine and fluorine), which are pivotal in determining its herbicidal efficacy.
The primary chemical reactions involving (E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate include:
These reactions are significant for developing derivatives with enhanced biological activities or altered physical properties suitable for specific applications in agriculture.
The mechanism of action of (E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate as a herbicide primarily involves:
Research indicates that compounds with similar structures have demonstrated effective herbicidal activity against a broad spectrum of unwanted plants, supporting its potential utility in agricultural settings .
Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into its chemical behavior and stability under various conditions.
(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate has several applications:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5